molecular formula C19H11ClF2N4OS B2517577 3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine CAS No. 1111170-77-4

3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine

Cat. No.: B2517577
CAS No.: 1111170-77-4
M. Wt: 416.83
InChI Key: AHWDRNJEOGUANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a useful research compound. Its molecular formula is C19H11ClF2N4OS and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Reactivity

The synthesis and reactivity of compounds related to 1,3,4-oxadiazoles have been widely studied. For instance, research on the synthesis of various derivatives from 4-nitrophenyl-1-piperidinostyrene has led to the creation of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, showcasing the versatility of these frameworks in producing a range of biologically active compounds (Abdallah, Salaheldin, & Radwan, 2007).

Biological Activities and Applications

The 1,3,4-oxadiazole and pyridazinone rings are core structures that exhibit a wide range of biological activities. For example, novel pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles have demonstrated fungicidal activity against wheat leaf rust, showcasing their potential in agricultural applications (Zou, Lai, Jin, & Zhang, 2002). Additionally, some new 1,2,4-triazoles derived from isonicotinic acid hydrazide showed antimicrobial activities, further emphasizing the therapeutic potential of these chemical frameworks (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Anticancer and Antimicrobial Applications

Research into 1,3,4-oxadiazole derivatives has also highlighted their potential as anticancer agents. For instance, a study discovered and explored the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers and potential anticancer agents, identifying compounds with activity against breast and colorectal cancer cell lines (Zhang et al., 2005). Furthermore, 1,3,4-oxadiazole thioether derivatives have been evaluated for their antibacterial activities, showcasing the broad spectrum of biological effects these compounds can exert (Song et al., 2017).

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF2N4OS/c20-13-9-11(5-6-15(13)22)19-23-17(27-26-19)10-28-18-8-7-16(24-25-18)12-3-1-2-4-14(12)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWDRNJEOGUANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.